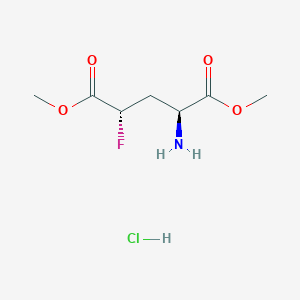
Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of both amino and fluorine functional groups, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry during the synthesis. The reaction conditions often include controlled temperatures, specific solvents, and the use of protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反应分析
Types of Reactions
Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds and amines.
科学研究应用
Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It can be used to study enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups allows it to form strong interactions with these targets, influencing their activity and function. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
相似化合物的比较
Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride can be compared with other similar compounds, such as:
Dimethyl (2S,4S)-2-amino-4-chloropentanedioate;hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
Dimethyl (2S,4S)-2-amino-4-bromopentanedioate;hydrochloride: This compound has a bromine atom, which can also influence its properties.
Dimethyl (2S,4S)-2-amino-4-iodopentanedioate;hydrochloride: This compound has an iodine atom, which can lead to different reactivity and interactions.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, making it a valuable compound for various applications.
属性
IUPAC Name |
dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO4.ClH/c1-12-6(10)4(8)3-5(9)7(11)13-2;/h4-5H,3,9H2,1-2H3;1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRWRMLSIFQEFI-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(C(=O)OC)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C[C@@H](C(=O)OC)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B2628189.png)
![N-[(2-chlorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2628190.png)
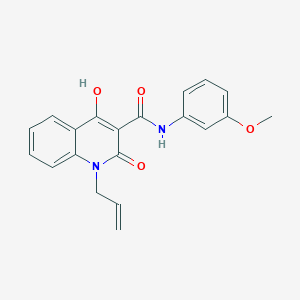
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)
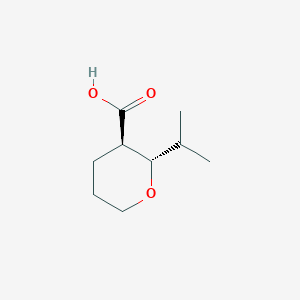
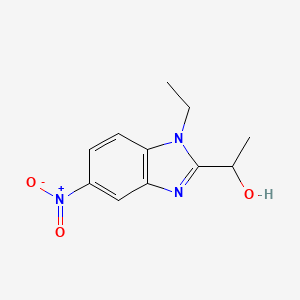
![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2628199.png)
![11-oxa-2,9-diazadispiro[3.0.3^{5}.3^{4}]undecan-10-one hydrochloride](/img/structure/B2628200.png)
![5-Methyl-2-{[1-(3-phenylpropyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2628201.png)
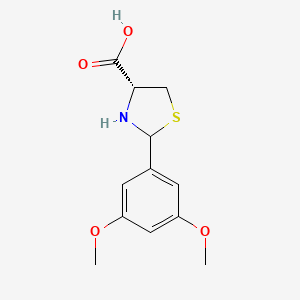
![ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate](/img/structure/B2628204.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2628206.png)
![6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile](/img/structure/B2628208.png)
